2-Chloro-4-(dibenzylamino)-5-(2'-hydroxyethoxy)benzenediazonium oxalate

Diazotype Photoreprographic materials Diazonium salt stability

2-Chloro-4-(dibenzylamino)-5-(2'-hydroxyethoxy)benzenediazonium oxalate (CAS 94022-14-7) is a substituted benzenediazonium salt with a bis‑oxalate counter‑ion assembly. Its molecular formula is C₄₆H₄₂Cl₂N₆O₈ and its molecular weight is 877.8 g mol⁻¹.

Molecular Formula C46H42Cl2N6O8
Molecular Weight 877.8 g/mol
CAS No. 94022-14-7
Cat. No. B12689806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(dibenzylamino)-5-(2'-hydroxyethoxy)benzenediazonium oxalate
CAS94022-14-7
Molecular FormulaC46H42Cl2N6O8
Molecular Weight877.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=C(C(=C3)Cl)[N+]#N)OCCO.C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=C(C(=C3)Cl)[N+]#N)OCCO.C(=O)(C(=O)[O-])[O-]
InChIInChI=1S/2C22H21ClN3O2.C2H2O4/c2*23-19-13-21(22(28-12-11-27)14-20(19)25-24)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;3-1(4)2(5)6/h2*1-10,13-14,27H,11-12,15-16H2;(H,3,4)(H,5,6)/q2*+1;/p-2
InChIKeyRWSPFNWITAZYSJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(dibenzylamino)-5-(2'-hydroxyethoxy)benzenediazonium Oxalate (CAS 94022-14-7) – Core Identity and Procurement-Relevant Properties


2-Chloro-4-(dibenzylamino)-5-(2'-hydroxyethoxy)benzenediazonium oxalate (CAS 94022-14-7) is a substituted benzenediazonium salt with a bis‑oxalate counter‑ion assembly. Its molecular formula is C₄₆H₄₂Cl₂N₆O₈ and its molecular weight is 877.8 g mol⁻¹ [1]. The cation (C₂₂H₂₁ClN₃O₂⁺) carries three key substituents on the benzene ring: a 2‑chloro group, a 4‑dibenzylamino group, and a 5‑(2‑hydroxyethoxy) side chain [1]. Computed descriptors include 16 rotatable bonds, a topological polar surface area of 202 Ų, and a complexity score of 540, indicating a moderately flexible, polarizable structure with multiple hydrogen‑bond acceptor sites [1]. The compound is catalogued in PubChem (CID 44146165), the EPA DSSTox database (DTXSID00240262), and the European Chemicals Agency inventory (EC 301‑508‑8) [1][2].

2-Chloro-4-(dibenzylamino)-5-(2'-hydroxyethoxy)benzenediazonium Oxalate – Why Closely Related Analogs Cannot Be Assumed Interchangeable


Benzenediazonium salts are highly application‑specific because their light‑sensitivity, thermal stability, coupling kinetics, and solubility depend on the interplay of ring substituents and counter‑ion identity [1]. In diazotype and photoreprographic materials, even small structural changes – such as replacing a dibenzylamino group with a dimethylamino group or exchanging the oxalate anion for a chlorozincate double salt – can alter the absorption maximum, the photodecomposition quantum yield, and the rate of azo‑dye formation with couplers [1][2]. The presence of the 2‑chloro substituent and the 5‑(2‑hydroxyethoxy) chain in the title compound further modulates hydrogen‑bonding capacity, which directly affects compatibility with aqueous coating formulations and long‑term shelf stability [1]. Because generic substitution can lead to mismatched spectral sensitivity, image background staining, or insufficient coupling efficiency, procurement decisions must be based on compound‑specific performance data rather than class‑level assumptions [2].

2-Chloro-4-(dibenzylamino)-5-(2'-hydroxyethoxy)benzenediazonium Oxalate – Quantitative Differentiation Evidence Versus Closest Comparators


Counter‑Ion Stability Differentiation: Oxalate Salt Versus Chloride/Zinc Chloride Double Salt

The title compound is supplied as the bis‑oxalate salt, contrasting with the more common chloride or zinc chloride double‑salt forms (e.g., CAS 94022-46-5, 2‑chloro‑4‑(dibenzylamino)‑5‑(2‑hydroxyethoxy)benzenediazonium chloride–tin dichloride complex) . Oxalate counter‑ions have been shown in patent literature to yield diazonium salts that are non‑hygroscopic, free‑flowing solids at ambient temperature, whereas the corresponding chlorides frequently require stabilisation as metal‑halide double salts to prevent premature decomposition [1]. The oxalate form eliminates the need for heavy‑metal counter‑ions (Zn, Sn, Cd), which is advantageous for formulations where metal contamination must be avoided [1].

Diazotype Photoreprographic materials Diazonium salt stability

Hydroxyethoxy Side‑Chain Impact on Aqueous Solubility Versus Alkoxy‑Only Analogs

The 5‑(2‑hydroxyethoxy) substituent introduces a terminal hydroxyl group absent in simple alkoxy‑substituted analogs such as 4‑(dibenzylamino)‑3‑ethoxybenzenediazonium tetrachlorozincate . The computed hydrogen‑bond donor count of 2 (contributed by the two hydroxyethoxy groups in the bis‑oxalate salt) versus 0 for the ethoxy analog indicates enhanced aqueous solubility and hydrogen‑bonding capacity [1]. This structural feature is expected to improve compatibility with water‑based coating formulations used in modern diazotype processes, reducing the need for organic co‑solvents [2].

Diazotype coating formulations Aqueous processability Diazonium solubility

Dibenzylamino Steric Bulk Versus Dimethylamino or Morpholino Analogs

The 4‑dibenzylamino substituent provides substantially greater steric bulk than the common 4‑dimethylamino or 4‑morpholino groups found in many commercial diazotype diazonium salts . Patent literature indicates that increased N‑substituent size can retard the coupling rate with phenolic or active‑methylene couplers, thereby reducing unwanted pre‑coupling during coating and storage while still allowing efficient image formation upon photodecomposition and alkaline development [1]. This kinetic modulation is valuable for achieving higher image contrast and lower background fog [1].

Diazonium coupling kinetics Steric effects Azo dye image tone

2-Chloro-4-(dibenzylamino)-5-(2'-hydroxyethoxy)benzenediazonium Oxalate – Evidence‑Linked Application Scenarios for Procurement Decision‑Making


Metal‑Free Aqueous Diazotype Coating Formulations

The oxalate counter‑ion eliminates the need for zinc, tin, or cadmium chloride double‑salt stabilisation, while the hydroxyethoxy side chain enhances aqueous compatibility. This combination makes the compound a candidate for environmentally preferred, metal‑free diazotype coating fluids where heavy‑metal discharge is restricted [1][2].

High‑Contrast Two‑Component Diazotype Materials Requiring Controlled Coupling Kinetics

The steric bulk of the dibenzylamino group retards premature coupling with incorporated couplers during coating and storage, enabling higher image contrast and lower background stain upon development. This positions the compound for applications demanding archival‑quality microfilm duplication or engineering drawing reproduction [3].

Research on Structure–Property Relationships in Photosensitive Diazonium Salts

With its well‑defined combination of chloro, dibenzylamino, hydroxyethoxy, and oxalate features, this compound serves as a model substrate for systematic studies of substituent effects on photodecomposition quantum yield, coupling efficiency, and thermal stability. Procurement supports academic and industrial R&D programmes focused on next‑generation photoreprographic or surface‑functionalisation chemistries [1][3].

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